molecular formula C9H13N2O5P B1679659 Perzinfotel CAS No. 144912-63-0

Perzinfotel

Cat. No.: B1679659
CAS No.: 144912-63-0
M. Wt: 260.18 g/mol
InChI Key: BDABGOLMYNHHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perzinfotel, also known as 2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. It has been investigated for its neuroprotective effects, particularly in the treatment of stroke and neuropathic pain . Despite its promising profile, further development of this compound has been discontinued due to its limited oral bioavailability .

Scientific Research Applications

Perzinfotel has been explored in various scientific research applications, including:

    Chemistry: As a model compound for studying NMDA receptor antagonists.

    Biology: Investigating its effects on neuronal cells and pathways.

    Medicine: Potential treatment for stroke and neuropathic pain

    Industry: Limited industrial applications due to its discontinued development.

Mechanism of Action

Target of Action

Perzinfotel, also known as EAA-090, is a potent antagonist of the NMDA receptor . The NMDA receptor is a subtype of the glutamate receptor, which plays a crucial role in synaptic plasticity and memory function.

Mode of Action

This compound acts as a competitive inhibitor at the NMDA-selective subtype of the glutamate receptor . This means it competes with the natural ligand (glutamate) for the same binding site on the receptor. When this compound binds to the receptor, it prevents the activation of the receptor by glutamate, thereby inhibiting the receptor’s function.

Pharmacokinetics

It is known that the oral bioavailability of this compound is only around 3-5% . This suggests that the compound may be poorly absorbed from the gastrointestinal tract, or it may be extensively metabolized before it reaches the systemic circulation.

Result of Action

This compound has been shown to have neuroprotective effects . It has been investigated for the treatment of stroke, but it lacks analgesic effects . Despite its potential benefits, the development of this drug has been discontinued due to its poor oral bioavailability .

Biochemical Analysis

Biochemical Properties

Perzinfotel plays a significant role in biochemical reactions by interacting with NMDA receptors, which are a subtype of glutamate receptors. These receptors are crucial for synaptic plasticity and memory function. This compound binds competitively to the glutamate site on the NMDA receptor, inhibiting its activity . This interaction prevents the excessive influx of calcium ions into neurons, thereby protecting them from excitotoxicity, which is a common pathway leading to neuronal damage in conditions like stroke .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neurons, it inhibits the overactivation of NMDA receptors, which can lead to cell death. By blocking these receptors, this compound helps maintain cellular homeostasis and prevents excitotoxic damage . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NMDA receptors .

Molecular Mechanism

At the molecular level, this compound acts as a competitive antagonist at the NMDA receptor. It binds to the glutamate site, preventing the receptor from being activated by its natural ligand, glutamate . This inhibition reduces the influx of calcium ions into the cell, which is a critical step in preventing excitotoxicity. Furthermore, this compound’s binding to the NMDA receptor can lead to changes in gene expression and enzyme activity, contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, but its efficacy can diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in blood pressure and heart rate . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with NMDA receptors. It is metabolized primarily in the liver, where it undergoes various biochemical transformations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions influence its localization and accumulation in specific tissues, which can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal cells, where it targets NMDA receptors located on the cell membrane . Its activity is influenced by its ability to reach these receptors and bind effectively. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perzinfotel involves the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere . The key steps include:

  • Formation of the bicyclic core structure.
  • Introduction of the phosphonic acid group.
  • Final purification to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound have not been extensively documented, likely due to its discontinued development. the synthesis would typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Perzinfotel undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Comparison with Similar Compounds

    Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic properties.

    Memantine: Used in the treatment of Alzheimer’s disease, also an NMDA receptor antagonist.

    Dextromethorphan: Commonly used as a cough suppressant, with NMDA receptor antagonist activity.

Uniqueness: Perzinfotel is unique due to its specific bicyclic structure and phosphonic acid group, which contribute to its potent NMDA receptor antagonism. Unlike some similar compounds, this compound lacks significant analgesic effects but shows a good safety profile .

Properties

IUPAC Name

2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDABGOLMYNHHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162846
Record name Perzinfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144912-63-0
Record name Perzinfotel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144912-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perzinfotel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144912630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perzinfotel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perzinfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144912-63-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERZINFOTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX5AUU7Z8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under N2 bromotrimethylsilane (83 mL, 96.3 g, 0.63 mole; Aldrich 19,440-9) was added dropwise at a fast rate to a solution of [2-(8,9-dioxo-2.6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid diethyl ester (37.6 g, 0.12 mole) in methylene chloride (350 mL). The reaction mixture was kept in a water bath at approximately 20° C. for 15 hr. The clear solution was concentrated in vacuo and the foamy residue was taken up in acetone (600 mL) with vigorous shaking to result in a thin suspension. Water (50 mL, 2.78 moles) was added to give a gummy precipitate which solidified instantly. The suspension was shaken vigorously for 10 minutes, filtered and washed with acetone to give a yellow solid compound. The solids were taken up in boiling water (450 mL) and the hot solution was filtered through a fluted filter paper to remove a small amount of insoluble material. The clear aqueous solution was cooled in ice and crystallization began at once. The thick crystalline mass was diluted by slow addition of acetone (800 mL), kept cold for 1 hr, filtered and washed with acetone and then hexane to give the title compound as a pale yellow solid (20.2 g). A second crop from the mother liquor (100% purity by LC) yielded an additional amount (6.5 g) for a total yield of 87%. NMR (DMSO-d6, 400 Mhz): 1.90 (m, 4H), 3.25 (m, 2H), 3.36 (m, 2H), 3.84 (q, 2H), 8.45 (s, 1H). LC analysis: (Column: Nova Pak C18, 300×3.9 mm; Eluent: 20/80 MeOH/0.005 M Pic A; Flowrate: 1 mL/min; UV detectors at 210 nm). Analysis: Calc'd. for C9H13N2O5P.0.1H2O: C, 41.26; H, 5.08; N, 10.69%;
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perzinfotel
Reactant of Route 2
Perzinfotel
Reactant of Route 3
Perzinfotel
Reactant of Route 4
Perzinfotel
Reactant of Route 5
Perzinfotel
Reactant of Route 6
Perzinfotel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.